5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2-chlorobenzyl group, sulfone (5,5-dioxido) substituents, and a pentanoic acid chain linked via an imino bond. Its molecular formula is C₁₉H₁₈ClN₃O₅S₂, with a calculated molecular weight of 468.0 g/mol.
Properties
Molecular Formula |
C17H19ClN2O5S2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
5-[[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H19ClN2O5S2/c18-12-5-2-1-4-11(12)8-20-13-9-27(24,25)10-14(13)26-17(20)19-15(21)6-3-7-16(22)23/h1-2,4-5,13-14H,3,6-10H2,(H,22,23) |
InChI Key |
IPIQRDFSBBIIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the literature () to highlight structural and synthetic differences.
Key Observations:
Core Heterocycle Differences: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core differs from the thiazolo[3,2-a]pyrimidine (11a, 11b) and pyrimidoquinazoline (12) systems in the analogs. The sulfone groups in the target enhance electrophilicity and solubility compared to the ketones in 11a/b .
Substituent Impact: The 2-chlorobenzyl group in the target may confer distinct steric and electronic properties compared to the trimethylbenzylidene (11a) or cyanobenzylidene (11b). Chlorine’s electronegativity could influence binding interactions in biological systems.
Synthetic Routes: Compounds 11a/b were synthesized via Knoevenagel condensation using chloroacetic acid and aromatic aldehydes, while the target likely requires a more complex pathway due to its fused sulfone and tetrahydrothienothiazole systems . Compound 12 involved cyclocondensation of thiouracil and anthranilic acid, contrasting with the target’s imino-linked pentanoic acid chain .
cyano groups in kinase targeting).
Research Findings and Limitations
- Biological Activity: No direct data on the target compound’s activity are available in the evidence. However, analogs like 11a/b/12 with cyano groups and fused heterocycles are often explored as kinase inhibitors or antimicrobial agents .
- Evidence Gaps : The provided materials lack pharmacokinetic or toxicity data for the target or analogs, limiting a comprehensive comparison.
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